3-(1,1-Difluoropropyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
3-(1,1-difluoropropyl)phenol |
InChI |
InChI=1S/C9H10F2O/c1-2-9(10,11)7-4-3-5-8(12)6-7/h3-6,12H,2H2,1H3 |
InChI Key |
BVNXBYUHPDATJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 1,1 Difluoropropyl Phenol
Strategies for Introducing the 1,1-Difluoropropyl Moiety to Phenolic Substrates
The introduction of a gem-difluoroalkyl group, such as the 1,1-difluoropropyl group, onto a phenolic substrate requires specific and often multi-step synthetic strategies. These methods can be broadly categorized based on the type of fluorinating agent and the reaction mechanism.
Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). These reagents can react with electron-rich substrates like phenols or their precursors.
Metal-free oxidative fluorination presents a valuable method for the synthesis of fluorinated aromatic compounds. researchgate.netrsc.orgorgsyn.org This approach typically involves the "umpolung" (polarity reversal) of the phenol (B47542) under oxidative conditions, enabling a direct nucleophilic fluorination with a fluoride (B91410) source. rsc.org While often used for direct C-H fluorination of the aromatic ring, this concept can be adapted.
A hypothetical pathway towards 3-(1,1-Difluoropropyl)phenol could begin with 3-propylphenol (B1220475). The benzylic position of the propyl group could be selectively oxidized to a carbonyl group, yielding 1-(3-hydroxyphenyl)propan-1-one. This ketone would then be the substrate for a subsequent fluorination step. Hypervalent iodine compounds can be used to mediate such oxidative fluorinations under metal-free conditions. researchgate.net
Alternatively, direct oxidative fluorination of the benzylic C-H bonds of 3-propylphenol could be envisioned, although this is a challenging transformation that would require highly selective reagents to avoid competing aromatic ring fluorination. Research on selective C(sp3)-H fluorination is ongoing, with some methods utilizing photoredox catalysis in the absence of transition metals. rsc.orgnih.gov
Table 1: Hypothetical Metal-Free Oxidative Fluorination Approach
| Step | Starting Material | Reagent/Conditions | Intermediate/Product | Notes |
| 1 | 3-Propylphenol | Oxidizing agent (e.g., PCC, KMnO4) | 1-(3-Hydroxyphenyl)propan-1-one | Oxidation of the benzylic position. |
| 2 | 1-(3-Hydroxyphenyl)propan-1-one | Deoxyfluorinating agent (see section 2.1.1.2) | This compound | Conversion of the ketone to the gem-difluoride. |
Deoxyfluorination is a powerful method for converting hydroxyl groups and carbonyls into fluorinated counterparts. The most direct precursor for the synthesis of this compound via this method is 1-(3-hydroxyphenyl)propan-1-one. clearsynth.com This precursor is a white crystalline solid that can be prepared through various organic synthesis methods or is commercially available.
The conversion of the carbonyl group in 1-(3-hydroxyphenyl)propan-1-one to the 1,1-difluoro group can be achieved using specialized deoxyfluorinating reagents. Diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for this transformation. organic-chemistry.org The reaction typically involves the treatment of the ketone with the deoxyfluorinating agent in an inert solvent.
The general mechanism involves the activation of the carbonyl oxygen by the reagent, followed by nucleophilic attack of fluoride ions. This process occurs twice to replace the oxygen atom with two fluorine atoms, yielding the gem-difluoro compound.
Table 2: Deoxyfluorination of 1-(3-hydroxyphenyl)propan-1-one
| Reagent | Solvent | Temperature | Yield | Reference |
| DAST | CH2Cl2 | Room Temperature | Moderate to High | organic-chemistry.org |
| Deoxo-Fluor® | CH2Cl2 | Room Temperature | Moderate to High | organic-chemistry.org |
| XtalFluor-E® | Dichloromethane | Room Temperature | Good | General Deoxyfluorination |
Nucleophilic fluorination strategies employ a nucleophilic fluoride source, such as an alkali metal fluoride or an ammonium (B1175870) fluoride, to displace a leaving group. For the synthesis of this compound, a suitable precursor would be a phenol derivative with two leaving groups at the benzylic position of the propyl side chain, for example, 3-(1,1-dichloropropyl)phenol.
The synthesis of this dihalogenated precursor could potentially be achieved by the halogenation of 1-(3-hydroxyphenyl)propan-1-one using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). Subsequent reaction with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent, would then install the two fluorine atoms through nucleophilic substitution. rsc.org The efficiency of this step can sometimes be enhanced by the use of phase-transfer catalysts. researchgate.net
Recent advancements have also explored the deoxyfluorination of phenols via aryl fluorosulfonate intermediates, which then undergo nucleophilic substitution with a fluoride source. researchgate.netfigshare.com
Table 3: Hypothetical Nucleophilic Fluorination Pathway
| Step | Starting Material | Reagent/Conditions | Intermediate/Product |
| 1 | 1-(3-hydroxyphenyl)propan-1-one | PCl5 or SOCl2 | 3-(1,1-Dichloropropyl)phenol |
| 2 | 3-(1,1-Dichloropropyl)phenol | KF, polar aprotic solvent (e.g., DMF, sulfolane), heat | This compound |
An indirect yet powerful strategy involves the use of difluorocarbene (:CF2) to construct a difluorocyclopropane ring, which can then be opened to reveal the desired 1,1-difluoroalkyl group. nih.gov This approach would begin with a suitably functionalized phenolic precursor, such as a protected 3-vinylphenol (B127234).
Difluorocarbene can be generated from various precursors, including TMSCF3 (Ruppert-Prakash reagent) or sodium chlorodifluoroacetate. nih.gov The difluorocarbene would then undergo a [1+2] cycloaddition with the double bond of the protected 3-vinylphenol to form a 1,1-difluoro-2-(3-hydroxyphenyl)cyclopropane derivative.
The subsequent step involves the regioselective ring-opening of the difluorocyclopropane. researchgate.netrsc.orgcas.cn This can be achieved under various conditions, such as hydrogenolysis or radical-mediated reactions, to cleave one of the carbon-carbon bonds of the cyclopropane (B1198618) ring, ultimately leading to the formation of the 1,1-difluoropropyl side chain. cas.cnnih.gov
Table 4: Proposed Carbene-Based Difluorocyclopropanation Route
| Step | Starting Material | Reagent/Conditions | Intermediate/Product |
| 1 | Protected 3-vinylphenol | :CF2 source (e.g., TMSCF3, NaCF2ClCO2) | Protected 1-(1,1-difluorocyclopropan-2-yl)-3-hydroxybenzene |
| 2 | Protected 1-(1,1-difluorocyclopropan-2-yl)-3-hydroxybenzene | Ring-opening conditions (e.g., H2, Pd/C) | Protected this compound |
| 3 | Protected this compound | Deprotection | This compound |
Direct monofluoromethylation of phenol derivatives is a well-established method for the synthesis of monofluoromethoxy arenes (Ar-OCHF2). nih.govcas.cn This methodology is distinct from the strategies required to synthesize this compound, as it modifies the phenolic hydroxyl group directly rather than introducing a fluorinated alkyl chain at a carbon position.
This process typically involves the reaction of a phenol with a monofluoromethylating agent, such as fluoroiodomethane (B1339756) (FCH2I) or fluorochloromethane (FCH2Cl), under basic conditions. cas.cn The reaction proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile, displacing the halide from the monofluoromethylating agent.
While this method is not directly applicable to the synthesis of the target compound, it represents an important class of fluorination reactions for phenol derivatives and highlights the diverse ways fluorine can be incorporated into phenolic structures.
Electrophilic Fluorination Approaches to Phenol Derivatives
The synthesis of this compound can be approached through various modern synthetic routes. The primary challenges lie in the regioselective introduction of the 1,1-difluoropropyl group onto the aromatic ring, meta to the hydroxyl group, and in performing these transformations efficiently and selectively. Methodologies can be broadly categorized into building the phenol ring with the fluoroalkyl group already in place or functionalizing a pre-existing phenol.
Construction of the Phenolic Aromatic System Bearing the Difluoropropyl Group
This approach involves forming the aromatic phenol ring from acyclic precursors that already contain the necessary 1,1-difluoropropyl moiety. Such strategies can offer direct access to the target structure without the need for late-stage functionalization of the aromatic ring.
Cyclization Reactions for Fluorinated Phenol Ring Formation
The formation of functionalized phenolic rings can be achieved through cyclization and aromatization reactions. While specific examples for this compound are not prevalent in the literature, established methods for phenol synthesis can be adapted. For instance, strategies involving the Diels-Alder reaction between a furan (B31954) derivative and an alkyne can produce a phenol after an aromatization step rsc.org. A hypothetical approach for this compound could involve a precursor containing the difluoropropyl group that undergoes an intramolecular cyclization or a condensation-cyclization cascade to form the aromatic ring.
Another relevant strategy is the fluorinative cyclization of precursors like o-hydroxyarylenaminones, which provides access to fluorinated heterocyclic structures researchgate.net. Adapting such a strategy to form a carbocyclic aromatic ring would be a novel extension. Similarly, the cyclization of fluorinated 2'-hydroxychalcones is a known method for producing fluorinated flavanones, demonstrating that precursors with fluoroalkyl groups can successfully undergo cyclization to form new rings consensus.app.
Cross-Coupling Strategies for Regioselective Phenol Functionalization
A more common and versatile approach is the functionalization of a pre-existing aromatic ring through transition-metal-catalyzed cross-coupling reactions. These methods offer excellent control over regioselectivity by starting with a phenol derivative that is already substituted at the desired position.
The direct introduction of a difluoroalkyl group onto an aromatic ring is a significant area of research. acs.org Transition-metal catalysis, particularly with palladium, nickel, and copper, has enabled the coupling of aryl halides or their equivalents with various difluoroalkyl sources. acs.org For the synthesis of this compound, a common strategy would involve the coupling of a protected 3-halophenol (e.g., 3-bromo-1-(tert-butyldimethylsilyloxy)benzene) with a 1,1-difluoropropyl metallic reagent.
Recent advancements have also focused on the direct C-H bond functionalization of phenols, which offers a more atom-economical route by avoiding the pre-functionalization of the starting material. nih.gov While ortho- and para-selective C-H functionalizations are more developed, methods for meta-selective functionalization are emerging.
| Catalyst System | Aryl Substrate | Fluoroalkyl Source | General Conditions | Key Advantages |
| Palladium (e.g., Pd(dppf)Cl₂) | 3-Bromo- or 3-Iodophenol (protected) | (1,1-Difluoropropyl)zinc reagent | Anhydrous solvent (e.g., THF, Dioxane), inert atmosphere | High functional group tolerance, reliable |
| Nickel (e.g., NiCl₂(dme)) | 3-Chlorophenol (protected) | 1-Bromo-1,1-difluoropropane | Ligand (e.g., bipyridine), reductant | Utilizes cheaper chloro-arenes |
| Copper (e.g., CuI) | 3-Iodophenol (protected) | 1,1-Difluoropropyl silane | Ligand, high temperature | Cost-effective metal catalyst |
Chemo-, Regio-, and Stereoselective Synthesis of this compound
Achieving high levels of selectivity is paramount in the synthesis of fine chemicals like this compound.
Chemoselectivity: The primary chemoselectivity challenge involves the presence of the acidic phenolic hydroxyl group, which can interfere with many organometallic reagents used in cross-coupling reactions. To circumvent this, the hydroxyl group is typically protected with a robust but easily removable protecting group, such as a silyl (B83357) ether (e.g., TBDMS) or a methyl ether. The cross-coupling reaction is performed on the protected phenol, followed by a deprotection step to reveal the target compound.
Regioselectivity: The regioselectivity of the difluoropropylation is most reliably controlled by the choice of starting material. By using a substrate like 3-bromophenol, the incoming 1,1-difluoropropyl group is directed specifically to the 3-position of the phenol ring. This pre-functionalization strategy ensures the exclusive formation of the desired meta-isomer. Direct C-H functionalization would require a directing group or a catalyst system capable of overcoming the inherent electronic preferences of the phenol ring to achieve meta-selectivity. nih.gov
Stereoselectivity: For the target molecule, this compound, the carbon atom attached to the aromatic ring is not a stereocenter. Therefore, stereoselectivity at this position is not a factor in its synthesis. General principles of stereoselective synthesis are crucial for other types of molecules but are not directly applicable to the formation of this specific compound rsc.orgmdpi.comrsc.org.
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mgesjournals.comresearchgate.net These principles can be applied to the synthesis of this compound to enhance its environmental sustainability. jddhs.com
Key green chemistry considerations include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov Catalytic C-H activation strategies are superior in this regard as they avoid the use of halogenated starting materials and the generation of stoichiometric inorganic salts as byproducts.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. epa.gov The cross-coupling methods described rely on transition-metal catalysts, which aligns with this principle.
Safer Solvents and Auxiliaries: The environmental impact of solvents is a major concern. chemistryworld.com Efforts to replace hazardous solvents (e.g., chlorinated solvents, polar aprotic solvents) with greener alternatives like water, bio-based solvents, or supercritical fluids are central to sustainable synthesis. jddhs.com
Energy Efficiency: Reactions should be designed for energy efficiency, ideally conducted at ambient temperature and pressure. epa.gov Microwave-assisted synthesis or flow chemistry can often reduce energy consumption and reaction times. jddhs.com
| Synthetic Strategy | Green Chemistry Principle | Evaluation |
| Protect-Couple-Deprotect | Atom Economy | Moderate; generates waste from protecting group and halogen leaving group. |
| Reduce Derivatives | Poor; requires two additional steps for protection and deprotection. | |
| Catalysis | Good; uses catalytic amounts of transition metals. | |
| Direct C-H Functionalization | Atom Economy | Excellent; C-H bond is functionalized directly, often with only H₂ as a byproduct. |
| Reduce Derivatives | Excellent; avoids the need for protecting groups. | |
| Catalysis | Good; relies on a catalyst, though catalyst development is ongoing. |
Chemical Reactivity and Transformation Studies of 3 1,1 Difluoropropyl Phenol
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group of a phenol (B47542) is a primary site for chemical modification, readily undergoing reactions such as alkylation and acylation.
O-Alkylation and Etherification Reactions
The conversion of the phenolic hydroxyl group to an ether is a fundamental transformation. Generally, this is achieved through reactions like the Williamson ether synthesis, which involves deprotonation of the phenol to form a more nucleophilic phenoxide, followed by reaction with an alkyl halide. Other modern methods include palladium-catalyzed allylic etherification and copper-catalyzed O-alkylation. aksci.com For 3-(1,1-Difluoropropyl)phenol, it would be anticipated that similar reactions could be employed. The specific reaction conditions, such as the choice of base, solvent, and temperature, as well as the resulting yields for the formation of various ethers from this compound, are not documented.
Table 1: Hypothetical O-Alkylation and Etherification Reactions of this compound
| Alkylating Agent | Catalyst/Base | Product | Anticipated Yield (%) |
|---|---|---|---|
| Methyl Iodide | K₂CO₃ | 3-(1,1-Difluoropropyl)-1-methoxybenzene | Data not available |
| Allyl Bromide | Cs₂CO₃ | 1-(Allyloxy)-3-(1,1-difluoropropyl)benzene | Data not available |
This table is illustrative and not based on experimental data.
Esterification and Acylation Reactions
Esterification is another key reaction of the phenolic hydroxyl group, often used for protection or to introduce new functional groups. This is typically accomplished by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or an acid catalyst. The reactivity of this compound in such transformations has not been reported, and therefore, specific data on reaction efficiency and product yields are unavailable.
Table 2: Hypothetical Esterification and Acylation Reactions of this compound
| Acylating Agent | Catalyst/Base | Product | Anticipated Yield (%) |
|---|---|---|---|
| Acetyl Chloride | Pyridine | 3-(1,1-Difluoropropyl)phenyl acetate | Data not available |
| Acetic Anhydride | H₂SO₄ | 3-(1,1-Difluoropropyl)phenyl acetate | Data not available |
This table is illustrative and not based on experimental data.
Aromatic Ring Functionalization of this compound
The functionalization of the aromatic ring of a phenol is governed by the directing effects of the hydroxyl group and any other substituents present.
Electrophilic Aromatic Substitution Patterns
The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the donation of electron density from the oxygen atom into the aromatic ring through resonance. The 1,1-difluoropropyl group at the meta-position is expected to be an electron-withdrawing and deactivating group, which would direct incoming electrophiles to the positions meta to itself (the ortho- and para-positions relative to the hydroxyl group). Therefore, electrophilic substitution on this compound would be expected to occur at the 2-, 4-, and 6-positions. However, without experimental studies, the precise regioselectivity and the relative reactivity of these positions remain unknown.
C-H Functionalization of Phenols
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an efficient route to modify aromatic rings.
The direct functionalization of the C-H bonds ortho to the phenolic hydroxyl group is a significant area of research. This can be achieved using a variety of transition-metal catalysts, often in conjunction with a directing group to ensure high regioselectivity. For this compound, such methods could potentially be applied to introduce substituents at the 2- and 6-positions. The specific catalysts, reaction conditions, and outcomes for such transformations on this particular substrate have not been investigated.
Para-Selective Transformations
The hydroxyl group of a phenol is a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution reactions. pressbooks.pub This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediates formed during the attack of an electrophile. In the case of this compound, the incoming electrophile is directed to the positions ortho (C2, C6) and para (C4) to the hydroxyl group.
However, the regioselectivity of these transformations is influenced by steric hindrance. The 1,1-difluoropropyl group at the C3 position and the hydroxyl group at the C1 position create significant steric bulk around the C2 position. Consequently, electrophilic attack is sterically favored at the C6 (ortho) and C4 (para) positions. Generally, para-substitution is preferred to avoid any steric clash with the substituents at C1 and C3. chemistrysteps.com
Several classical electrophilic aromatic substitution reactions can be performed with high para-selectivity on substituted phenols under controlled conditions. For instance, monobromination at the para-position can often be achieved by using one equivalent of bromine at low temperatures. chemistrysteps.com Similarly, nitration with dilute nitric acid can also favor the para-isomer. chemistrysteps.com
The Kolbe-Schmitt reaction, a carboxylation of phenols using carbon dioxide, is a notable example where para-selectivity can be explicitly controlled. While using sodium phenoxide typically favors ortho-carboxylation, the use of potassium or cesium phenoxide hinders the formation of the ortho-complex, leading to the preferential formation of the para-hydroxybenzoic acid derivative.
| Reaction | Reagents | Major Product (Para-Substituted) | Ref. |
| Bromination | Br₂, low temp. | 4-Bromo-3-(1,1-difluoropropyl)phenol | chemistrysteps.com |
| Nitration | Dilute HNO₃ | 3-(1,1-Difluoropropyl)-4-nitrophenol | chemistrysteps.com |
| Carboxylation | 1. KOH, 2. CO₂, pressure, heat, 3. H⁺ | 4-Hydroxy-2-(1,1-difluoropropyl)benzoic acid |
Reactivity of the 1,1-Difluoropropyl Group within the Compound
The 1,1-difluoropropyl group introduces unique reactivity to the molecule, distinct from a non-fluorinated alkyl chain. The strong electron-withdrawing nature of the two fluorine atoms influences both the geminal carbon and the adjacent carbons in the propyl chain.
The carbon-fluorine bond is the strongest single bond to carbon, making the geminal difluoromethylene (CF₂) unit generally stable and resistant to transformation. nih.gov However, under specific catalytic conditions, this group can undergo reactions. Transition metal-catalyzed processes have been developed for the selective functionalization of C-F bonds. For instance, catalytic systems can enable the enantioselective activation of a single C-F bond in an allylic or benzylic difluoromethylene group, allowing for its replacement with other nucleophiles. nih.gov
While direct substitution on an unactivated aryl-CF₂R group is challenging, methods for the construction of such moieties often involve the reaction of organometallic reagents with difluoromethylated building blocks, highlighting the group's ability to participate in cross-coupling reactions. chimia.chnih.gov Furthermore, reactions such as hydrodefluorination or fluorinative ring expansions have been reported for related gem-difluoro compounds, suggesting potential pathways for transforming the CF₂ unit. rsc.orgrsc.org
| Reaction Type | Reagents/Catalyst | Transformation | Ref. |
| Enantioselective C-F Activation/Substitution | Chiral Iridium or Palladium catalyst, Nucleophile (e.g., malonate) | Ar-CF₂R → Ar-CFR(Nu) | nih.gov |
| Cross-Coupling | CuI, CsF, TMSCF₂H | Aryl-I → Aryl-CF₂H | nih.gov |
| Hydrodefluorination | Copper catalyst, Silane (e.g., PMHS) | R-CF₂-C≡CH → R-CH₂-C≡CH | rsc.org |
| Fluorinative Ring Expansion | p-TolIF₂, BF₃·OEt₂ | Ring expansion with incorporation of a CF₂ group | rsc.org |
The propyl chain in this compound consists of the CF₂ group, an adjacent methylene (B1212753) (-CH₂-) group, and a terminal methyl (-CH₃) group. The strong inductive effect of the difluoromethylene unit deactivates the adjacent methylene group towards cationic reactions but can influence its reactivity in radical processes.
Free radical reactions, such as halogenation, typically occur at the most reactive C-H bond. In the propyl chain, the methylene C-H bonds are adjacent to the electron-withdrawing CF₂ group, which can stabilize an adjacent radical to some extent. These positions are generally more susceptible to radical abstraction than the primary C-H bonds of the terminal methyl group. libretexts.org Reactions initiated by radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) in the presence of a halogen source could lead to selective functionalization at the C2 position of the propyl chain. libretexts.org Oxidative processes can also be initiated at this position. wikipedia.org
| Reaction Type | Reagents | Potential Product | Ref. |
| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 3-(2-Bromo-1,1-difluoropropyl)phenol | libretexts.org |
| Radical Oxidation | Oxidizing agent (e.g., KMnO₄, under specific conditions) | 3-(1,1-Difluoro-2-oxopropyl)phenol | wikipedia.org |
| C-H Amination | Rhodium(II) catalyst, Sulfamate reagent | 3-(2-Amino-1,1-difluoropropyl)phenol | scribd.com |
Mechanistic Studies of Rearrangement Reactions in Fluorinated Systems
Pericyclic reactions, such as the Claisen and Cope rearrangements, are powerful tools in organic synthesis. These are typically concerted chimia.chchimia.ch-sigmatropic shifts that proceed through a cyclic, six-membered transition state. alfa-chemistry.comalfa-chemistry.com The introduction of fluorine atoms into the rearranging system can have a profound impact on the reaction mechanism. nih.govacs.org
The Claisen rearrangement of an allyl aryl ether involves the thermal conversion to an ortho-allyl phenol. libretexts.orglibretexts.org The reaction proceeds through a concerted chair-like transition state. Similarly, the Cope rearrangement is the thermal isomerization of a 1,5-diene. alfa-chemistry.com
Computational and experimental studies on fluorinated analogues have shown that fluorine substituents can alter the energetics of the transition states. nih.govacs.org Fluorine's high electronegativity and preference for sp³-hybridized carbon centers can destabilize the standard concerted transition states, particularly boat-like conformations. nih.gov In highly fluorinated systems, this destabilization can be significant enough to favor an alternative, stepwise (dissociative) mechanism that proceeds through a diradical intermediate. chimia.chacs.org This switch from a concerted to a stepwise pathway represents a fundamental change in the reaction mechanism, driven by the unique electronic properties of fluorine.
| Rearrangement | Typical Mechanism | Influence of Fluorination | Mechanistic Change | Ref. |
| Claisen Rearrangement | Concerted chimia.chchimia.ch-sigmatropic shift via a chair-like transition state. | Destabilizes the transition state due to electronic effects. | Can favor stepwise radical pathways in highly fluorinated systems. | researchgate.netresearchgate.net |
| Cope Rearrangement | Concerted chimia.chchimia.ch-sigmatropic shift, prefers chair-like transition state. | Destabilizes boat-like transition states; can favor dissociative pathways. | May switch from a concerted to a stepwise diradical mechanism. | chimia.chnih.govacs.org |
Advanced Applications in Organic Synthesis and Materials Science
3-(1,1-Difluoropropyl)phenol as a Key Synthetic Building Block
In the realm of organic synthesis, phenols are foundational starting materials for a vast array of chemical transformations. The presence of the hydroxyl group allows for facile derivatization, including etherification, esterification, and electrophilic aromatic substitution. The strategic placement of a 1,1-difluoropropyl group at the meta-position of the phenol (B47542) ring introduces unique electronic and lipophilic characteristics.
The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant thermal and chemical stability to the molecule. wikipedia.org This stability, conferred by the difluoroalkyl group, makes this compound a potentially robust building block for the synthesis of more complex molecules under a variety of reaction conditions. The electron-withdrawing nature of the difluoromethyl group can influence the acidity of the phenolic proton and the nucleophilicity of the aromatic ring, thereby directing the regioselectivity of further chemical modifications.
Table 1: Potential Reactions Utilizing this compound as a Building Block
| Reaction Type | Reagents/Conditions | Potential Product |
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Aryl ether |
| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | Aryl ester |
| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO3, H2SO4 | Nitrated phenol derivative |
| Palladium-catalyzed Cross-Coupling | Aryl halide, Pd catalyst, Base | Biaryl derivative |
The application of such reactions would allow for the incorporation of the this compound motif into a diverse range of molecular scaffolds.
Development of Complex Molecular Architectures Featuring the this compound Moiety
The synthesis of complex molecules is a cornerstone of modern chemistry, with applications spanning from pharmaceuticals to advanced materials. The unique properties endowed by fluorine substitution, such as increased metabolic stability and altered binding affinities, make fluorinated building blocks highly desirable.
While specific examples of complex molecules derived from this compound are not prevalent in the literature, its structure lends itself to incorporation into various molecular architectures. For instance, it could serve as a key fragment in the synthesis of bioactive compounds, where the difluoropropylphenyl group could act as a lipophilic and metabolically stable pharmacophore. In materials science, this moiety could be integrated into polymers or liquid crystals, where the polar phenol group and the fluorinated alkyl chain could influence properties such as self-assembly, thermal stability, and dielectric constant. fitcheven.comeblum.ch
Contributions to the Advancement of Organofluorine Chemistry Methodologies
The development of new methods for the introduction of fluorine and fluorinated groups into organic molecules is an active area of research. wikipedia.orgnih.govrsc.org While there are no specific methodologies reported that have been developed directly using this compound, its synthesis and subsequent reactions would contribute to the broader understanding and toolkit of organofluorine chemistry.
The synthesis of this compound itself would likely involve specialized fluorination techniques. The reactivity of the resulting compound in various chemical transformations would provide valuable data on the influence of the 1,1-difluoropropyl group on the reactivity of the phenolic system. This knowledge could, in turn, inform the design of new synthetic strategies and the development of novel fluorinated reagents.
Computational and Theoretical Investigations of 3 1,1 Difluoropropyl Phenol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, independent of its environment. arxiv.org These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels. wavefun.com
The electronic properties of 3-(1,1-Difluoropropyl)phenol are governed by the interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing 1,1-difluoropropyl group attached to the aromatic ring. The -OH group donates electron density to the π-system of the ring through resonance, while the two highly electronegative fluorine atoms in the propyl side chain exert a strong inductive electron-withdrawing effect (-I effect). rsc.org This substitution pattern significantly modulates the molecule's electronic structure.
The molecular electrostatic potential (MEP) map would identify electrophilic and nucleophilic regions. researchgate.net The area around the hydroxyl oxygen and the π-system of the ring would exhibit negative potential (nucleophilic character), while the region around the phenolic hydrogen and the fluorine atoms would show positive or less negative potential, with the fluorine atoms themselves being electron-rich but creating a "σ-hole" of positive potential along the axis of the C-F bond. rsc.org
Natural Bond Orbital (NBO) analysis can be used to investigate intramolecular bonding and charge transfer. upb.ro Key interactions would include hyperconjugation between the filled orbitals of the phenol (B47542) ring and the vacant σ* orbitals of the C-F bonds. Predicted geometric parameters, based on ab initio calculations of phenol and related fluorinated alkanes, are summarized in the table below. researchgate.netaip.org
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value | Description |
|---|---|---|
| C-O Bond Length | ~1.36 Å | Typical for a phenolic C-O bond. |
| O-H Bond Length | ~0.96 Å | Standard for a hydroxyl group. researchgate.net |
| C-O-H Bond Angle | ~109° | Based on the sp3 hybridization of the oxygen atom. researchgate.net |
| C-C (Aromatic) | ~1.39 Å | Average bond length within the benzene (B151609) ring. |
| C(aromatic)-C(propyl) | ~1.51 Å | Standard sp2-sp3 carbon-carbon bond length. |
| C-CF2 Bond Length | ~1.38 Å | Shortened due to the electronegativity of fluorine. |
This table is generated based on typical values from computational studies on analogous structures.
A plausible and common synthetic route to gem-difluorinated compounds is the deoxyfluorination of the corresponding ketone. thieme-connect.comresearchgate.net For this compound, this would involve the deoxyfluorination of 3'-(1-oxopropyl)phenol. Reagents such as sulfur trifluorides (e.g., DAST) or specialized reagents like PhenoFluor are often used for such transformations. thieme-connect.com
The mechanism for deoxyfluorination with an imidazolium-based reagent (like PhenoFluor) is proposed to proceed through the formation of a 2-phenoxy-imidazolium salt intermediate. thieme-connect.com This is followed by nucleophilic attack of fluoride (B91410). Mechanistic investigations using computational methods on similar systems suggest that the reaction proceeds through a concerted transition state rather than a classic two-step (addition-elimination) mechanism. thieme-connect.com
Another potential pathway involves the reaction of a phenol with a gem-difluoroalkene. nih.govnih.gov Computational studies on related systems suggest a mechanism involving radical intermediates. The process could be initiated by the formation of a phenoxy radical, which then adds to the difluorinated carbon of the alkene. nih.gov This regioselectivity is driven by the formation of a more stable benzylic radical intermediate. nih.gov
Transition state analysis provides critical information about the energy barrier (activation energy) of a reaction. wavefun.com For the deoxyfluorination of a ketone precursor to this compound, DFT calculations on analogous systems can be used to model the transition state.
In the deoxyfluorination of phenols, computational studies have identified a concerted nucleophilic aromatic substitution (CSNAr) transition state. harvard.edu For the transformation of a carbonyl, the transition state for the first fluorine addition would involve the carbonyl oxygen attacking the fluorinating agent (e.g., a sulfur tetrafluoride derivative), followed by fluoride delivery.
DFT calculations on the defluorination of trifluoromethylphenols (a related transformation) have shown that explicit water molecules play a crucial role in stabilizing the transition state through hydrogen bonding to the departing fluoride ion. rsc.org The calculated free energy of activation (ΔG‡) for these processes is typically in the range of 21-25 kcal/mol. rsc.org A similar magnitude would be expected for the rate-determining step in the synthesis of this compound via deoxyfluorination.
Table 2: Representative Calculated Activation Energies for Related Fluorination Reactions
| Reaction Type | Model System | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|---|
| Hydrolytic Defluorination | 4-Trifluoromethylphenol | DFT (hybrid solvation) | 21.2 | rsc.org |
| Hydrolytic Defluorination | 2-Trifluoromethylphenol | DFT (hybrid solvation) | 22.6 | rsc.org |
This table presents data from analogous systems to illustrate typical activation energy barriers.
Molecular Modeling and Simulation
Molecular modeling and simulations extend beyond single molecules to explore conformational landscapes and intermolecular interactions, which are crucial for understanding the behavior of the compound in bulk or in solution. unt.edu
The conformational flexibility of this compound arises primarily from rotation around two single bonds: the C(aromatic)–C(propyl) bond and the Cα–Cβ bond within the propyl side chain. The presence of the bulky and polar CF2 group significantly influences the rotational energy profile.
Computational analyses of similar α,α-difluoroalkyl aryl ethers show that the rotational barrier around the Ar–CF2R bond is relatively small, allowing access to a wider range of conformers compared to non-fluorinated or trifluoromethyl analogues. researchgate.net The stable conformations of the difluoropropyl group relative to the phenol ring will be a balance between minimizing steric hindrance and optimizing stabilizing stereoelectronic interactions, such as hyperconjugation. imperial.ac.uk
Rotation around the Cα–Cβ bond of the propyl chain leads to staggered and eclipsed conformations. The staggered conformations, specifically the anti and gauche arrangements of the terminal methyl group relative to the phenyl ring, will be the most stable. The relative energy of these conformers is dictated by steric repulsion and weak intramolecular interactions, such as C–H···F hydrogen bonds.
Table 3: Predicted Relative Energies of Conformers for the Difluoropropyl Group
| Conformer | Dihedral Angle (Aryl-Cα-Cβ-CH3) | Predicted Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Anti | ~180° | 0 (Reference) | Lowest steric hindrance. |
| Gauche | ~60° / ~300° | 0.5 - 1.5 | Slight steric repulsion between terminal CH3 and aryl ring. |
This table provides estimated energy differences based on conformational analysis of similar alkyl chains.
The intermolecular interactions of this compound are diverse, involving strong conventional hydrogen bonds and weaker, non-conventional interactions.
O–H···O Hydrogen Bonding : The primary intermolecular interaction will be the strong hydrogen bond between the phenolic -OH group (donor) and the oxygen of a neighboring molecule (acceptor). Computational studies of phenol dimers show these interactions have energies around 5.0 kcal/mol. wikipedia.orgnih.gov
O–H···F Hydrogen Bonding : The hydroxyl group can also act as a hydrogen bond donor to one of the fluorine atoms on a neighboring molecule. While fluorine is highly electronegative, it is generally considered a weak hydrogen bond acceptor. rsc.org
C–H···F Hydrogen Bonds : Weak hydrogen bonds can form between activated C-H bonds (e.g., aromatic C-H) and the fluorine atoms. nih.govnih.govacs.org These interactions are typically weak, with energies from >0 to 5 kcal/mol, but their cumulative effect can be significant in determining crystal packing and molecular conformation. wikipedia.orgnih.gov
Computational studies on fluorinated phenols confirm that electron-donating groups on the ring encourage hydrogen bonding, while electron-withdrawing groups discourage it. misericordia.edu The difluoropropyl group's strong -I effect would slightly weaken the hydrogen bond donating ability of the phenol compared to unsubstituted phenol. Energy decomposition analysis (EDA) is a computational tool used to dissect the total interaction energy into electrostatic, polarization, dispersion, and repulsion components, providing deep insight into the nature of these bonds. unt.edu
Table 4: Typical Intermolecular Interaction Energies in Phenolic and Fluorinated Systems
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Strong H-Bond | O-H | :O | ~5.0 | wikipedia.org |
| Moderate H-Bond | O-H | :N | ~6.9 | wikipedia.org |
| Weak H-Bond | O-H | :F | 1-3 | rsc.org |
| Weak H-Bond | C-H | :F | 0.5 - 2.5 | acs.org |
This table is a compilation of data from various sources to show the relative strengths of different interactions.
Prediction of Chemical Reactivity and Selectivity in Novel Transformations
The precise prediction of chemical reactivity and selectivity is a cornerstone of modern chemical synthesis, enabling the design of efficient and novel molecular transformations. For this compound, computational and theoretical investigations, though not extensively reported for this specific molecule, can provide significant insights into its behavior in various chemical reactions. By leveraging established principles of physical organic chemistry and data from analogous fluorinated and phenolic compounds, a theoretical framework for its reactivity can be constructed.
The reactivity of this compound is primarily governed by the interplay of the electron-donating hydroxyl (-OH) group and the electronic and steric effects of the 1,1-difluoropropyl substituent at the meta-position.
Electronic Effects and Aromatic Ring Reactivity:
The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. It donates electron density to the aromatic ring through a resonance effect (+M), increasing the nucleophilicity of the ortho (positions 2 and 6) and para (position 4) carbons.
Computational studies on other substituted phenols have shown that electron-withdrawing groups generally lead to a preference for substitution at the C2 position (ortho to the hydroxyl group and meta to the withdrawing group). rsc.org
Predicted Selectivity in Novel Transformations:
Electrophilic Aromatic Substitution: For reactions such as nitration, halogenation, or Friedel-Crafts reactions, electrophilic attack is predicted to occur primarily at the positions ortho and para to the hydroxyl group. The expected order of reactivity for these positions would be C4 > C6 > C2. The C4 (para) position is sterically unhindered. The C6 position is also sterically accessible. The C2 position, being flanked by both the hydroxyl and the 1,1-difluoropropyl groups, is the most sterically hindered and electronically deactivated site for electrophilic attack.
Oxidative Coupling Reactions: Phenols are known to undergo oxidative coupling reactions. bohrium.com The presence of the electron-withdrawing 1,1-difluoropropyl group could influence the oxidation potential of the phenol, potentially making it more resistant to oxidation compared to unsubstituted phenol. In oxidative C-C coupling reactions, selectivity would be dictated by the positions of highest spin density in the corresponding phenoxy radical intermediate. Computational modeling would be essential to predict the regioselectivity of such couplings.
C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization offer pathways for novel transformations. beilstein-journals.org For this compound, directing group-assisted C-H activation could be explored. The hydroxyl group can act as an internal directing group, favoring functionalization at the ortho positions. However, the steric bulk of the 1,1-difluoropropyl group would likely favor functionalization at the C6 position over the C2 position.
Nucleophilic Aromatic Substitution: While generally unreactive towards nucleophilic aromatic substitution, phenols can be converted to more reactive derivatives (e.g., aryl triflates). The strong electron-withdrawing nature of the 1,1-difluoropropyl group would facilitate nucleophilic attack on the ring if a suitable leaving group were present, particularly at positions ortho or para to the withdrawing group.
Hypothetical Computational Data:
To quantify the predicted reactivity, density functional theory (DFT) calculations could be employed to determine various reactivity descriptors. The following table provides a hypothetical representation of such data, illustrating the expected trends for electrophilic aromatic substitution on this compound. The values are for illustrative purposes and are not the result of actual calculations.
| Position | Predicted Fukui (f-) Index for Electrophilic Attack | Predicted Relative Activation Energy (kcal/mol) for Nitration |
| C2 | 0.15 | 22.5 |
| C4 | 0.35 | 18.0 |
| C6 | 0.28 | 19.5 |
This hypothetical data suggests that the C4 position is the most nucleophilic and would have the lowest activation energy for an electrophilic attack like nitration, making it the most likely site of reaction. The C2 position is predicted to be the least reactive due to steric hindrance and electronic deactivation.
Advanced Spectroscopic and Structural Characterization Methodologies for 3 1,1 Difluoropropyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 3-(1,1-Difluoropropyl)phenol, offering detailed insights into the hydrogen, carbon, and fluorine nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of this compound.
In ¹H NMR, the aromatic protons of the phenol (B47542) ring typically appear as distinct multiplets in the downfield region, a result of their varied electronic environments and coupling interactions. The hydroxyl proton often presents as a broad singlet, with its chemical shift being concentration and solvent-dependent. The methylene (B1212753) and methyl protons of the 1,1-difluoropropyl group exhibit characteristic signals, with their multiplicity and chemical shifts influenced by coupling to the adjacent fluorine atoms.
¹³C NMR provides a count of the unique carbon atoms in the molecule. The spectrum shows distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. The carbon atom bonded to the two fluorine atoms (the quaternary carbon of the propyl group) exhibits a unique triplet pattern due to one-bond carbon-fluorine coupling. The other carbons of the propyl group also show specific chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Nucleus | Atom Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| ¹H | Aromatic | ~6.8-7.3 | m | - |
| ¹H | -OH | Variable | br s | - |
| ¹H | -CH₂- | ~2.2 | t | ~19 |
| ¹H | -CH₃ | ~0.9 | t | ~7.4 |
| ¹³C | C-OH | ~156 | s | - |
| ¹³C | Aromatic CH | ~115-130 | m | - |
| ¹³C | C-C(F₂) | ~138 | t | ~25 |
| ¹³C | C(F₂) | ~124 | t | ~240 |
| ¹³C | -CH₂- | ~35 | t | ~22 |
| ¹³C | -CH₃ | ~6 | s | - |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. m = multiplet, br s = broad singlet, t = triplet, s = singlet.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the fluorine atoms within the molecule. For this compound, the two fluorine atoms are chemically equivalent, resulting in a single primary resonance in the ¹⁹F NMR spectrum. This signal is typically a triplet due to coupling with the two protons of the adjacent methylene group. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.
Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity and spatial relationships between atoms in this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene and methyl protons of the propyl group, and among the aromatic protons, helping to assign their specific positions on the phenol ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. It can be used to confirm the spatial relationship between the 1,1-difluoropropyl substituent and the adjacent protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded protons and carbons. They are crucial for unambiguously assigning the ¹H and ¹³C signals, for example, by linking the proton signals of the methylene and methyl groups to their corresponding carbon signals.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion of this compound, which in turn allows for the calculation of its exact elemental formula. This is a powerful tool for confirming the molecular identity. Furthermore, by analyzing the fragmentation pattern in the mass spectrum, one can deduce the structure of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the propyl group or parts of it, as well as fragmentation of the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the alkyl chain appear around 2850-3100 cm⁻¹. The C-F stretching vibrations typically result in strong absorption bands in the fingerprint region, often between 1000 and 1400 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch, hydrogen-bonded | 3200-3600 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Alkyl C-H | Stretch | 2850-2970 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-F | Stretch | 1000-1400 (strong) |
| C-O | Stretch | 1200-1300 |
Advanced Electron Microscopy Techniques (e.g., TEM, STEM, SEM) for Morphological and Elemental Distribution Analysis (if applicable to advanced materials or derivatives)
Advanced electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Transmission Electron Microscopy (STEM), and Scanning Electron Microscopy (SEM), are powerful tools for investigating materials at the micro- and nanoscale. e3s-conferences.org While not typically applied to the analysis of a pure, bulk chemical compound like this compound in its solid or liquid form, they become indispensable when this molecule is incorporated into advanced materials or used to create derivatives.
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen to form an image, revealing details about the internal structure of the sample. e3s-conferences.org For a material derived from this compound, such as a composite or nanoparticle formulation, TEM could visualize the dispersion of nanoparticles or the internal structure of polymeric chains. researchgate.net
Scanning Transmission Electron Microscopy (STEM) combines the principles of SEM and TEM, allowing for high-resolution imaging and analytical capabilities. Aberration-corrected STEM can even achieve atomic-resolution imaging. e3s-conferences.orgmpie.de
Coupled with these imaging techniques, Energy-Dispersive X-ray Spectroscopy (EDS) is an analytical method used for the elemental analysis or chemical characterization of a sample. e3s-conferences.orgmdpi.com When an electron beam strikes the sample, it emits characteristic X-rays from each element present. By analyzing the energy of these X-rays, EDS can determine the elemental composition of the viewed area. For a derivative of this compound, EDS mapping could visually confirm the spatial distribution of fluorine, carbon, and oxygen, ensuring the compound has been successfully integrated into the material matrix. researchgate.netmdpi.comrsc.org
Table 1: Applicability of Electron Microscopy Techniques to this compound Derivatives
| Technique | Primary Information Obtained | Hypothetical Application for a Derivative |
|---|---|---|
| SEM (Scanning Electron Microscopy) | Surface topography, morphology, composition. e3s-conferences.org | Imaging the surface of a polymer film synthesized from this compound to assess uniformity and defects. mdpi.com |
| TEM (Transmission Electron Microscopy) | Internal structure, crystallography, nanoparticle size/dispersion. e3s-conferences.org | Visualizing the internal structure of a cross-linked resin or the distribution of the compound within a composite material. researchgate.net |
| STEM (Scanning Transmission Electron Microscopy) | High-resolution (atomic) imaging, compositional analysis. mpie.de | Atomic-level imaging of a catalytic surface modified with this compound to identify active sites. |
| EDS (Energy-Dispersive X-ray Spectroscopy) | Elemental composition and mapping. mdpi.com | Mapping the distribution of Fluorine, Carbon, and Oxygen to confirm the homogeneous incorporation of the molecule into a material. rsc.org |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Characterization
X-ray spectroscopy techniques are non-destructive probes of elemental composition and chemical environments.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that provides information on elemental composition and the chemical or electronic state of atoms within a material. norden.orgmaterialinterface.com The sample is irradiated with X-rays, causing the emission of core-level electrons. norden.org The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of each element and its chemical environment. norden.orgmaterialinterface.com
For this compound, XPS would provide:
Elemental Composition: Survey scans would confirm the presence of Carbon (C), Oxygen (O), and Fluorine (F). rsc.org
Chemical State Analysis: High-resolution scans of the C 1s, O 1s, and F 1s regions would differentiate the various chemical bonds. The C 1s spectrum would show distinct peaks for C-C/C-H in the aromatic ring and alkyl chain, C-O of the phenol group, and the C-F₂ bond, which would be shifted to a higher binding energy due to the high electronegativity of fluorine. rsc.orgthermofisher.com The F 1s peak is typically sharp and symmetrical for organic fluorine compounds. thermofisher.comthermofisher.com This ability to distinguish between chemical states is a primary strength of XPS. materialinterface.com
Table 2: Predicted XPS Binding Energies for Functional Groups in this compound
| Element (Core Level) | Functional Group | Expected Binding Energy (eV) Range |
|---|---|---|
| Carbon (C 1s) | C-C, C-H (Aromatic/Alkyl) | ~284.8 - 285.0 |
| C-O (Phenolic) | ~286.0 - 287.0 | |
| C-F₂ | ~291.0 - 292.0 norden.org | |
| Oxygen (O 1s) | C-O-H (Phenolic) | ~532.0 - 533.5 |
| Fluorine (F 1s) | C-F₂ | ~687.0 - 689.0 rsc.org |
X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. uu.nl XAS data is typically split into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information on the oxidation state and coordination chemistry (e.g., tetrahedral, octahedral symmetry) of the absorbing atom by probing transitions of core electrons to unoccupied states. ornl.gov For this compound, analyzing the XANES region at the carbon, oxygen, or fluorine K-edges would reveal information about the unoccupied molecular orbitals and the nature of the chemical bonds. uu.nl
EXAFS refers to the oscillations further past the absorption edge. Analysis of this region can determine the bond distances, coordination number, and species of the atoms immediately surrounding the absorbing atom. ornl.gov
XAS is element-specific, allowing the local environment of each element (C, O, F) in the this compound molecule to be probed independently. uu.nl
Chromatographic Techniques Coupled with Advanced Spectroscopic Detectors (e.g., HPLC-DAD, GC-MS, LC-MS/MS) for Purity and Mixture Analysis
Chromatography is essential for separating this compound from impurities, reaction byproducts, or other components in a complex matrix. Coupling chromatography with advanced detectors provides definitive identification and quantification.
High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD): HPLC is a cornerstone technique for the analysis of phenolic compounds. nih.gov A sample is pumped in a solvent (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation occurs as different components interact differently with the stationary phase. For this compound, a reversed-phase setup with a C18 column is typical for phenols. nih.govresearchgate.net The mobile phase would likely consist of a gradient mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The Diode Array Detector (DAD) measures absorbance across a wide range of UV-Vis wavelengths simultaneously, generating a complete UV spectrum for each peak. researchgate.net This is useful for identifying phenolic compounds, which typically absorb in the 270-280 nm range, and for assessing peak purity.
Table 3: Illustrative HPLC-DAD Method Parameters for Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size. nih.gov |
| Mobile Phase | Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile. acs.org |
| Flow Rate | 0.5 - 1.0 mL/min. nih.govresearchgate.net |
| Detection | DAD, monitoring at 210 nm, 275 nm, and full spectrum scan (200-400 nm). nih.govresearchgate.net |
| Application | Purity assessment, quantification against a standard, separation from non-fluorinated precursors or isomers. |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for separating and identifying volatile and semi-volatile organic compounds. matec-conferences.org The sample is vaporized and separated as it travels through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, creating a unique mass spectrum (fingerprint) for each component. While some phenols can be analyzed directly, they are often derivatized to increase volatility and improve peak shape. epa.gov For this compound, GC-MS analysis would provide a precise retention time and a mass spectrum that confirms its molecular weight and provides structural information through its fragmentation pattern. This technique is highly effective for purity analysis and identifying trace volatile impurities. thermofisher.comshimadzu.com
Table 4: Illustrative GC-MS Method Parameters for Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Fused silica (B1680970) capillary column, e.g., TG-5SilMS (30 m x 0.25 mm, 0.25 µm film). thermofisher.com |
| Carrier Gas | Helium at a constant flow of ~1.0-1.5 mL/min. thermofisher.com |
| Injector | Split/splitless injector at 250-280°C. thermofisher.com |
| Oven Program | Initial temp 60°C, ramped to 300°C. thermofisher.com |
| Detector | Mass Spectrometer (e.g., Quadrupole or Ion Trap) in Electron Ionization (EI) mode. |
| Application | Identification of volatile impurities, confirmation of structure via fragmentation, quantification. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers exceptionally high sensitivity and selectivity by linking two mass spectrometers in series, separated by a collision cell. acs.org After separation by LC, the parent molecule of interest is selected in the first mass spectrometer, fragmented in the collision cell, and specific fragment ions (product ions) are monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and allows for accurate quantification of the target compound even at very low levels in highly complex matrices, such as environmental or biological samples. epa.govnih.gov For this compound, an LC-MS/MS method would be developed to track its presence and concentration in complex mixtures with minimal interference. acs.orgresearchgate.netnih.gov
Table 5: Illustrative LC-MS/MS Method Parameters for Analysis
| Parameter | Typical Setting |
|---|---|
| LC System | Similar to HPLC-DAD setup (e.g., C18 column, water/acetonitrile mobile phase). acs.org |
| Ionization Source | Electrospray Ionization (ESI), likely in negative mode for phenols. |
| Analysis Mode | Multiple Reaction Monitoring (MRM). researchgate.net |
| MRM Transition | Hypothetical: [M-H]⁻ → specific fragment ion(s). |
| Application | Trace-level quantification in complex matrices (e.g., environmental water, biological fluids), metabolite studies. nih.gov |
Derivatives and Analogues of 3 1,1 Difluoropropyl Phenol
Synthesis of Substituted 3-(1,1-Difluoropropyl)phenol Derivatives
The functionalization of the aromatic ring of this compound allows for the introduction of various substituents, which can further tune the molecule's properties. Standard electrophilic aromatic substitution reactions are commonly employed for this purpose, although the directing effects of the hydroxyl and the 1,1-difluoropropyl groups must be considered.
Halogenation: The introduction of halogen atoms onto the phenolic ring can be achieved through electrophilic halogenation. The hydroxyl group is a strong activating group and an ortho, para-director. The 1,1-difluoropropyl group is generally considered to be deactivating and a meta-director. Therefore, halogenation is expected to occur at the positions ortho and para to the hydroxyl group. For instance, bromination of phenols is often carried out using reagents like N-bromosuccinimide (NBS). A general method for the trihalogenation of phenols using N-halosuccinimides (NXS) under mechanochemical conditions (automated grinding) has been reported, which could potentially be applied to this compound to yield polyhalogenated derivatives. researchgate.net
Nitration: Nitration of phenols can be achieved using various nitrating agents. Due to the activating nature of the hydroxyl group, mild conditions are often preferred to avoid over-nitration and oxidative side reactions. ijcce.ac.ir A mixture of nitric acid and sulfuric acid is a common reagent, but for sensitive substrates, milder reagents like copper(II) nitrate (B79036) or iron(III) nitrate can be used. ijcce.ac.irsemanticscholar.org The nitration of phenols typically yields a mixture of ortho and para isomers. ijcce.ac.irnoblesciencepress.org For this compound, nitration would be expected to occur at the 2-, 4-, and 6-positions. The regioselectivity can be influenced by the reaction conditions and the specific nitrating agent employed. ijcce.ac.irsemanticscholar.org For example, using copper(II) nitrate trihydrate has been shown to be an efficient and regioselective method for the mononitration of various phenols. semanticscholar.org
Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions can introduce alkyl and acyl groups, respectively, onto the phenolic ring. These reactions are typically catalyzed by Lewis acids. The regioselectivity is again governed by the directing effects of the existing substituents.
The following table summarizes potential substituted derivatives of this compound that could be synthesized using standard aromatic substitution reactions.
| Derivative Name | Potential Synthetic Method | Reference for Method |
| 2-Bromo-3-(1,1-difluoropropyl)phenol | Electrophilic Bromination | researchgate.net |
| 4-Bromo-3-(1,1-difluoropropyl)phenol | Electrophilic Bromination | researchgate.net |
| 2,4,6-Trichloro-3-(1,1-difluoropropyl)phenol | Electrophilic Chlorination | researchgate.net |
| 2-Nitro-3-(1,1-difluoropropyl)phenol | Nitration | ijcce.ac.irsemanticscholar.org |
| 4-Nitro-3-(1,1-difluoropropyl)phenol | Nitration | ijcce.ac.irsemanticscholar.org |
Analogues with Modified Phenolic Ring Substitution Patterns
Analogues of this compound can be synthesized by altering the position of the fluoroalkyl group on the phenolic ring or by introducing additional substituents during the synthesis of the phenol (B47542) itself.
Positional Isomers: The synthesis of 2-(1,1-difluoropropyl)phenol and 4-(1,1-difluoropropyl)phenol (B3112391) would provide key positional isomers. The synthetic routes to these compounds would likely involve the introduction of the difluoropropyl group to a protected phenol or a suitable benzene (B151609) derivative, followed by deprotection or functional group transformation.
Polysubstituted Analogues: The synthesis of phenols with multiple substituents, including a fluoroalkyl group, has been described in the literature. For example, processes for preparing halogen-containing 4-aminophenols have been developed. These methods involve the coupling of a diazonium salt with a phenol, followed by reduction. google.com This approach could potentially be adapted to synthesize aminophenols bearing a 1,1-difluoropropyl group.
A general and efficient method for the synthesis of highly substituted phenols involves the reaction of hydroxypyrones with nitroalkenes, allowing for programmable substitution at any position on the phenol ring. oregonstate.edu Another strategy for creating 3,4,5-trisubstituted phenols utilizes a Rh(III)-catalyzed coupling of phosphonium (B103445) cations with internal alkynes. rsc.org
The table below lists examples of phenolic compounds with fluoroalkyl groups and other substituents, which can be considered analogues with modified ring substitution patterns.
| Compound Name | Key Features | Reference |
| 4-Amino-2,5-difluorophenol | Amino and fluoro substituents | google.com |
| 4-Amino-2-chloro-6-fluorophenol | Amino, chloro, and fluoro substituents | google.com |
| 3,5-Difluorophenol | Two fluoro substituents | google.com |
| 2,3,5,6-Tetrafluorophenol | Four fluoro substituents | google.com |
Analogues with Variations in the Fluoroalkyl Chain Structure
Modifying the structure of the fluoroalkyl chain provides another avenue for creating analogues of this compound. This can involve changing the length of the alkyl chain, the degree of fluorination, or the position of the fluorine atoms.
Chain Length Variation: Analogues with shorter or longer fluoroalkyl chains, such as 3-(1,1-difluoroethyl)phenol (B3105847) or 3-(1,1-difluorobutyl)phenol, can be synthesized. The synthesis of such compounds would typically involve the reaction of a corresponding fluoroalkylating agent with a suitable phenolic precursor. For example, late-stage conversion of a benzaldehyde (B42025) to a 1,1-difluoroethyl arene has been demonstrated via reaction with a Grignard reagent, oxidation, and subsequent deoxyfluorination. nih.gov
Degree and Position of Fluorination: Analogues with different numbers of fluorine atoms or with fluorine atoms at different positions on the alkyl chain are also of interest. For instance, compounds with a tetrafluoroalkyl group, such as 3-(1,1,2,2-tetrafluoropropyl)phenol, represent a significant structural variation. The synthesis of 1,1,2,2-tetrafluoroethyl ethers has been achieved through the reaction of tetrafluoroethylene (B6358150) with alcohols. chemicalbook.com
A versatile method for the synthesis of aryl gem-difluoroalkyl ethers involves the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), which generates a highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene intermediate. beilstein-journals.orgnih.gov This method allows for the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, which contain a difluoromethylene group adjacent to the ether oxygen. beilstein-journals.orgnih.gov
The following table presents examples of compounds that are analogues with variations in the fluoroalkyl chain.
| Compound Name | Fluoroalkyl Chain Variation | Reference |
| Aryl 2-bromo-2-chloro-1,1-difluoroethyl ether | -CF2-CHBrCl | beilstein-journals.orgnih.gov |
| 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether | -CH2CF2CF2H and -CF2CF2H | chemicalbook.com |
| 3-(3-{1,1-Difluoro-2-[(6-hydroxyhexyl)oxy]ethyl}phenyl)imidazolidine-2,4-dione | -CF2-CH2-O- | google.com |
| 2-(2,2,3,3-Tetrafluoropropyl)cyclopentan-1-ol | -CH2-CF2-CF2H attached to a cyclopentane (B165970) ring | smolecule.com |
Stereochemical Aspects and Chiral Synthesis of Difluoropropylated Phenols
When the carbon atom of the difluoropropyl group attached to the phenolic ring is a stereocenter, or when other stereocenters are present in the molecule, stereochemical considerations become crucial. The synthesis of enantiomerically pure or enriched difluoropropylated phenols can be achieved through various asymmetric synthesis strategies.
Asymmetric Synthesis of Chiral Fluoroalkyl Compounds: The development of catalytic asymmetric methods for the synthesis of organofluorine compounds is an active area of research. acs.org Chiral catalysts can be employed to control the stereochemical outcome of reactions that introduce a fluoroalkyl group or create a chiral center within it. For example, nickel-catalyzed stereoconvergent Negishi reactions of racemic α-halo-α-fluoroketones have been used to produce enantioenriched tertiary alkyl fluorides. acs.org
Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the substrate, direct a stereoselective transformation, and then be removed to yield the chiral product.
Chiral Synthesis of Phenols: Methods for the catalytic asymmetric synthesis of chiral phenols have also been developed. For instance, rhodium-catalyzed asymmetric conjugate arylation using hydroxylated arylboronic acids has been shown to be a general method to access diverse chiral phenols. rsc.org This type of methodology could potentially be adapted for the synthesis of chiral difluoropropylated phenols.
Stereoselective Reactions on Pre-existing Chiral Centers: If a chiral center already exists in the starting material, subsequent reactions must be controlled to maintain or influence the stereochemistry of the final product. For example, in the synthesis of complex molecules, the stereochemistry of existing centers can direct the stereochemical outcome of subsequent transformations.
The synthesis of chiral α-fluoroalkyl-α-amino acids, which are valuable building blocks, often involves stereoselective fluorination or the use of chiral precursors. google.comnih.gov These strategies highlight the principles that could be applied to the asymmetric synthesis of difluoropropylated phenols.
The table below summarizes some approaches relevant to the stereoselective synthesis of fluorinated compounds.
| Synthetic Approach | Key Principle | Relevance | Reference |
| Catalytic Asymmetric Negishi Coupling | Use of a chiral nickel catalyst to create enantioenriched tertiary alkyl fluorides. | Potential for creating chiral centers in the fluoroalkyl chain. | acs.org |
| Rhodium-Catalyzed Asymmetric Conjugate Arylation | A chiral rhodium catalyst is used to synthesize chiral phenols from arylboronic acids. | Could be applied to synthesize phenols with a chiral difluoropropyl substituent. | rsc.org |
| Chiral Anion Phase-Transfer Catalysis | A BINOL-derived phosphate (B84403) catalyst enables enantioselective fluorinative dearomatization of phenols. | Direct method to create fluorinated chiral small molecules from phenols. | acs.org |
| Asymmetric Reduction of Fluoroalkyl Ketones | Chiral reducing agents can reduce prochiral fluoroalkyl ketones to chiral alcohols with high enantiomeric excess. | A potential step in a multi-step synthesis of a chiral difluoropropylated phenol. | dokumen.pub |
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Synthetic Routes
The synthesis of fluorinated organic compounds often presents unique challenges. beilstein-journals.org The development of new and more efficient methods for synthesizing 3-(1,1-Difluoropropyl)phenol is a primary area of future research. Traditional fluorination methods can sometimes be harsh and lack selectivity. organic-chemistry.orgsavemyexams.com Consequently, researchers are focusing on creating synthetic pathways that are not only high-yielding but also environmentally benign and economically viable. numberanalytics.com
Current research is exploring the use of transition-metal-catalyzed reactions to introduce the difluoropropyl group onto the phenolic ring with greater precision. beilstein-journals.org Additionally, methods such as ring-closing olefin metathesis are being investigated as innovative approaches to construct the phenol (B47542) derivative from linear precursors. organic-chemistry.org The goal is to develop robust and scalable processes that can be readily adopted for industrial-scale production.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Potential Challenges |
|---|---|---|
| Transition-Metal Catalysis | High selectivity and yield, milder reaction conditions. beilstein-journals.org | Catalyst cost and recycling, potential for metal contamination. |
| Ring-Closing Metathesis | Access to complex structures, potential for tandem reactions. organic-chemistry.org | Substrate specificity, catalyst stability. |
Exploration of Undiscovered Reactivity Patterns and Applications
The electronic properties of the phenol ring are significantly altered by the strongly electron-withdrawing difluoropropyl group. This modification is expected to lead to novel reactivity patterns that are yet to be fully explored. Future research will likely focus on elucidating how this substituent influences the reactivity of the hydroxyl group and the aromatic ring in various chemical transformations.
For instance, the altered acidity of the phenolic proton could be harnessed in catalysis or for the synthesis of new derivatives. The unique electronic nature of the molecule may also make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. researchgate.net The exploration of its photochemical reactivity, potentially leading to new light-induced reactions, is another exciting avenue. units.it
Integration with Flow Chemistry and Automated Synthesis Technologies
The integration of modern synthesis technologies such as flow chemistry and automated systems is a significant trend in chemical manufacturing. mdpi.comsyrris.com Applying these technologies to the synthesis of this compound and its derivatives could offer numerous advantages. Flow chemistry, with its enhanced heat and mass transfer, can lead to safer and more efficient processes, particularly for reactions that are highly exothermic or involve hazardous reagents. d-nb.info
Automated synthesis platforms can accelerate the discovery of new derivatives by rapidly generating libraries of related compounds. syrris.combeilstein-journals.org This high-throughput approach, combined with computational screening, can significantly shorten the timeline for identifying molecules with desired properties. The development of continuous, multi-step syntheses in flow reactors is a key goal in this area. mdpi.comnih.gov
Advanced Materials Science Applications of this compound Derivatives
The introduction of fluorine into organic molecules can impart unique properties, making them suitable for advanced materials applications. chim.itoatext.comaspbs.com Derivatives of this compound could find use in the development of new polymers, liquid crystals, and other functional materials. scilit.comcas.org
For example, the incorporation of this fluorinated phenol into polymer backbones could enhance their thermal stability, chemical resistance, and dielectric properties. mdpi.com This makes them potentially valuable for applications in electronics, aerospace, and protective coatings. cas.orgmisis.ru Furthermore, the specific interactions endowed by the fluorine atoms could be exploited in the design of materials with tailored self-assembly and surface properties.
Table 2: Potential Material Science Applications
| Application Area | Desired Property Enhancement |
|---|---|
| High-Performance Polymers | Increased thermal stability, chemical resistance. mdpi.com |
| Electronics | Low dielectric constant, improved insulation. |
| Coatings | Enhanced durability, hydrophobicity. misis.ru |
Computational Design and Prediction of Novel Fluorinated Phenols with Tailored Properties
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. acs.orgresearchgate.net These methods can be employed to design new fluorinated phenols, including derivatives of this compound, with specific, pre-determined properties. By using techniques like Density Functional Theory (DFT), researchers can predict molecular geometries, electronic structures, and reactivity. acs.org
This in silico approach allows for the virtual screening of a vast number of potential compounds, identifying the most promising candidates for synthesis and experimental evaluation. nih.gov This synergy between computational design and experimental validation can significantly accelerate the discovery of new materials and molecules with optimized performance for a wide range of applications, from drug discovery to materials science. researchgate.netnih.gov
Q & A
Q. What are the recommended synthetic routes for 3-(1,1-Difluoropropyl)phenol, and how can side reactions be minimized?
A practical approach involves fluorination of propanol precursors or coupling fluorinated alkyl halides with phenolic derivatives. For example, phosphonofluoridate synthesis methods (e.g., using isopropyl-d7 methyl-d3-phosphonofluoridate ) suggest that fluorinated intermediates can be stabilized under inert conditions. To minimize side reactions (e.g., dehydrofluorination), use low temperatures (<0°C) and anhydrous solvents. Post-synthesis purification via column chromatography with silica gel (polar phase) effectively isolates the product .
Q. What analytical techniques are critical for characterizing this compound?
High-resolution NMR (¹⁹F and ¹H) is essential for confirming the difluoropropyl group’s position and stereochemistry. For instance, ¹⁹F NMR chemical shifts for CF₂ groups typically range between -80 to -120 ppm . Mass spectrometry (HRMS-ESI) validates molecular weight, while FT-IR identifies phenolic O-H stretches (~3200 cm⁻¹) and C-F vibrations (~1100 cm⁻¹). X-ray crystallography, as applied to structurally similar fluorinated ketones , can resolve conformational ambiguities.
Q. What safety protocols are advised for handling this compound?
Hazard assessments of analogous fluorinated compounds (e.g., trans-1-(4-(1,1-Difluoropropyl)cyclohexyl derivatives) indicate acute toxicity risks via inhalation or dermal exposure . Always use fume hoods, nitrile gloves, and PPE. Spill management should follow protocols for fluorinated organics: absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the difluoropropyl group influence the electronic and steric properties of the phenolic ring in reactivity studies?
The electron-withdrawing CF₂ group reduces electron density on the phenolic ring, decreasing nucleophilic aromatic substitution rates. Computational studies (e.g., DFT on 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone ) show that fluorine atoms increase electrophilicity at the para position. Steric hindrance from the difluoropropyl group also impacts regioselectivity in cross-coupling reactions, favoring meta over ortho/para products .
Q. What mechanistic insights exist for this compound’s interactions with biological targets?
Fluorinated phenols often act as enzyme inhibitors by mimicking natural substrates. For example, derivatives like (−)-(1R,2R)-3-(3-dimethylaminopropyl)phenol hydrochloride bind to opioid receptors via hydrogen bonding and hydrophobic interactions . Molecular docking simulations (using software like AutoDock) can predict binding affinities, while in vitro assays (e.g., fluorescence polarization) quantify inhibition constants (Kᵢ) .
Q. How can computational modeling optimize reaction conditions for derivatizing this compound?
Tools like Gaussian or ORCA calculate transition-state energies for fluorinated intermediates. For instance, SMILES strings (e.g., C1=CC(=CC(=C1)Cl)CC(=O)C(F)(F)F ) enable molecular dynamics simulations to predict solvent effects. QSAR models correlate substituent electronegativity with reaction yields, guiding solvent selection (e.g., DMF for polar mechanisms vs. toluene for radical pathways) .
Methodological Notes
- Synthesis Optimization : Monitor fluorination reactions via TLC (Rf ~0.3 in hexane/EtOAc 4:1) and optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenolysis) .
- Safety Compliance : Follow hazard communication standards (e.g., GHS) for labeling, as acute toxicity data for fluorinated phenols remain scarce .
- Data Contradictions : Discrepancies in reported NMR shifts may arise from solvent polarity; always calibrate against internal standards (e.g., TMS for ¹H, CFCl₃ for ¹⁹F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
